Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
Description
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1,2,5,6-tetrahydropyrazolo[1,2-a]pyrazole-3,7-dione |
InChI |
InChI=1S/C6H8N2O2/c9-5-1-3-7-6(10)2-4-8(5)7/h1-4H2 |
InChI Key |
PFNRLXIIUAPJTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)CCN2C1=O |
Origin of Product |
United States |
Preparation Methods
Role of Acid Catalysts and Oxidative Atmospheres
Acetic acid serves dual roles as a catalyst and proton donor, facilitating imine formation and subsequent cyclization. Substituting acetic acid with p-toluenesulfonic acid (TSA) or trifluoroacetic acid (TFA) reduces yields to 39–55%, highlighting the superiority of acetic acid in stabilizing intermediates. Oxygen atmosphere is critical for dehydrogenation, as inert atmospheres (e.g., argon) result in negligible yields (<6%) due to incomplete oxidation.
Substrate Scope and Limitations
Ethyl acetoacetate and acetylacetone are optimal β-dicarbonyl partners, while bulkier analogs like ethyl benzoylacetate exhibit reduced reactivity. Electron-withdrawing groups on the hydrazine component enhance cyclization efficiency, whereas electron-donating substituents slow the reaction.
Oxirane-Mediated Alkylation and Cyclization
A regioselective strategy involves alkylating pyrazole carboxylates with 2-(chloromethyl)oxirane, followed by amine-mediated oxirane ring-opening and cyclization. Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, when treated with primary amines, undergo tandem ring-opening and cyclization to form tetrahydro-pyrazolo[1,5-a]diazepin-4-ones.
Amine Compatibility
Primary aliphatic amines (e.g., methylamine, ethylamine) facilitate efficient cyclization, producing yields of 72–87%. Aromatic amines, however, lead to incomplete ring closure due to steric hindrance.
Diazotization and Heterocyclization
Diazotization of β-diketohydrazones followed by reaction with malononitrile or ethyl acetoacetate provides an alternative route. For example, treating 4,4'-(1,4-phenylene)bis(5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) with methyl iodide and hydrazine hydrate yields pyrazolo[3,4-b]pyridine intermediates, which undergo diazotization to form fused pyrazolone systems.
Critical Reaction Parameters
-
Temperature : Reactions proceed optimally at 80–100°C; lower temperatures stall at intermediate stages.
-
Diazotization agents : Sodium nitrite in hydrochloric acid ensures efficient diazonium salt formation, though excess nitrite leads to by-products.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale synthesis, the cyclocondensation method is preferred due to its single-step nature and high atom economy. Ethanol as a solvent allows easy recycling, and acetic acid can be neutralized and removed via distillation. However, oxygen handling requires specialized equipment to prevent combustion risks .
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Based on the search results, here's what is known about the applications of tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione:
Scientific Research Applications
- Inhibition of Dihydroorotate Dehydrogenase: Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates have been investigated for their ability to inhibit dihydroorotate dehydrogenase of Plasmodium falciparum (PfDHODH), an enzyme relevant in malaria research . Some anti-isomers of methyl esters showed high activity .
- Enzyme Inhibition Studies: Research indicates that certain methyl esters of tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates exhibit high activity in inhibiting PfDHODH, with selectivity over the human enzyme . However, the corresponding carboxylic acids and carboxamides were found to be inactive .
- Synthesis of Pyrazolo[1,2-a]pyrazoles: Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazoles can be synthesized via [3 + 2] cycloaddition of 3-oxopyrazolidin-1-ium-2-ides . These compounds can serve as a scaffold for antibiotics .
- Catalysis: Heterogeneous catalysts have been developed for the regioselective synthesis of pyrazolo[1,2-a]pyrazoles using 3-pyrazolidinone-derived azomethine imines and terminal ynones .
Summary of Findings
Mechanism of Action
The mechanism of action of Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione involves its interaction with specific molecular targets. For instance, as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the parasite . The molecular docking studies suggest that the compound’s high activity is due to synergic interactions with hydrophobic pockets in the enzyme’s active site .
Comparison with Similar Compounds
Table 1: Key Properties of Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione Derivatives
Substituent Effects on Properties
- Nitro groups (NO₂): The introduction of nitro groups in compound 4 enhances density (1.845 g·cm⁻³) and detonation performance compared to its precursor (compound 3). Nitration also reduces solubility, limiting compound 4 to DMF and DMSO .
- Amino groups (NH₂): Improve hydrogen-bonding interactions, stabilizing the crystal lattice and contributing to thermal resistance .
- Methyl/Bromo substituents : In syn-(Me,Me)bimane and anti-(Me,Br)bimane, these groups tailor electronic properties for photocatalysis rather than energetics .
Thermal and Detonation Performance vs. Conventional EMs
While compound 4’s VOD (6.88–7.14 km·s⁻¹) is lower than RDX (8.75 km·s⁻¹), its exceptional thermal stability (Tₒₙₛₑₜ = 328.8°C) positions it as a viable alternative for high-temperature applications .
Biological Activity
Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, particularly focusing on its enzyme inhibition properties, anti-inflammatory effects, and cytotoxicity against various cancer cell lines.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula: C₆H₈N₂O₂
- Molecular Weight: 144.14 g/mol
- CAS Number: 19720-72-0
This compound belongs to the class of pyrazoles, which are known for their versatile pharmacological profiles.
Enzyme Inhibition Activity
Recent studies have highlighted the compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines. This activity is particularly relevant in the context of malaria treatment:
- Inhibition of PfDHODH: The compound demonstrated significant inhibitory activity against Plasmodium falciparum DHODH (PfDHODH), with an IC₅₀ value of 2.9 ± 0.3 μM. This indicates a high selectivity for the parasite enzyme over the human counterpart (PfDHODH/HsDHODH selectivity index > 350) .
Table 1: Inhibition Data
| Compound | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| This compound | 2.9 ± 0.3 | >350 |
This selectivity suggests potential for therapeutic applications with reduced side effects on human cells.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through various studies:
- Mechanism of Action: It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Specific derivatives have exhibited IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity Comparison
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Reference Drug IC₅₀ (μM) |
|---|---|---|---|
| This compound | 5.40 | 0.01 | Diclofenac: 54.65 |
These findings indicate that this compound may serve as a promising candidate for developing new anti-inflammatory therapies.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound were evaluated against several cancer cell lines:
- Cell Lines Tested: The compound was tested against hematological tumor cell lines and exhibited significant cytotoxicity with IC₅₀ values indicating effective growth inhibition .
Table 3: Cytotoxicity Data
| Cell Line | IC₅₀ (μM) |
|---|---|
| Erythroleukemia (HEL) | 1.00 ± 0.42 |
| Other Tumor Lines | Variable |
The presence of fluorinated groups in some derivatives has been associated with enhanced metabolic stability and resistance to degradation, further supporting their potential as anticancer agents.
Case Studies and Research Findings
Several case studies have underscored the biological significance of this compound:
- Malaria Treatment: In a study focusing on malaria parasites, compounds derived from this scaffold showed potent inhibition of PfDHODH with minimal toxicity to human cells.
- Anti-inflammatory Research: A series of pyrazole derivatives demonstrated varied anti-inflammatory effects in vivo and in vitro models, suggesting that modifications to the pyrazole structure can enhance therapeutic efficacy.
- Cytotoxic Studies: Research indicated that derivatives with specific substitutions exhibited higher selectivity and potency against cancer cell lines compared to standard treatments.
Q & A
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
